N,N-Bis(ethylmethanethiosulfonate) Biotinamide
CAS No.: 1217607-38-9
Cat. No.: VC0029109
Molecular Formula: C16H29N3O6S5
Molecular Weight: 519.723
* For research use only. Not for human or veterinary use.

CAS No. | 1217607-38-9 |
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Molecular Formula | C16H29N3O6S5 |
Molecular Weight | 519.723 |
IUPAC Name | 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N,N-bis(2-methylsulfonylsulfanylethyl)pentanamide |
Standard InChI | InChI=1S/C16H29N3O6S5/c1-29(22,23)27-9-7-19(8-10-28-30(2,24)25)14(20)6-4-3-5-13-15-12(11-26-13)17-16(21)18-15/h12-13,15H,3-11H2,1-2H3,(H2,17,18,21)/t12-,13-,15-/m0/s1 |
Standard InChI Key | WZHWRGACRKJFAB-YDHLFZDLSA-N |
SMILES | CS(=O)(=O)SCCN(CCSS(=O)(=O)C)C(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Chemical Properties and Structure
N,N-Bis(ethylmethanethiosulfonate) Biotinamide is identified by the CAS number 1217607-38-9 . This compound has a molecular formula of C16H29N3O6S5 and a molecular weight of 519.74 g/mol . The structure features a biotin core with methanethiosulfonate modifications, which gives it unique chemical reactivity while maintaining the biotin-binding properties.
The compound contains five sulfur atoms as indicated by its molecular formula, with the methanethiosulfonate groups providing reactive sites for covalent modification of proteins. As a biotin derivative, it retains the characteristic bicyclic structure of biotin (valeric acid substituted tetrahydrothiophene ring fused with an imidazolidinone ring) while incorporating the additional functional groups that extend its research applications.
Research Applications
Proteomics Applications
N,N-Bis(ethylmethanethiosulfonate) Biotinamide serves as an important reagent in proteomics research, where it is employed to label and study proteins. Its primary utility stems from the biotin moiety, which enables high-affinity binding to avidin or streptavidin, proteins commonly used in biochemical assays for detecting biotinylated molecules.
This binding characteristic makes the compound valuable for:
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Protein purification procedures
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Protein interaction studies
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Identification of protein complexes
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Development of detection methods for specific proteins
Supplier | Location | Contact Information | Product Category |
---|---|---|---|
J & K SCIENTIFIC LTD. | China | 010-82848833, 400-666-7788, jkinfo@jkchemical.com | Biotin Derivatives |
Chemsky (Shanghai) International Co., Ltd | China | 021-50135380, shchemsky@sina.com | Biotin Derivatives |
Shanghai TaoSu Biochemical Technology Co., Ltd. | China | 021-33632979, info@tsbiochem.com | Biotin Derivatives |
Shenzhen Polymeri Biochemical Technology Co., Ltd. | China | +86-400-002-6226, +86-13028896684, sales@rrkchem.com | MTS & Sulfhydryl Active Reagents |
Energy Chemical | China | 021-58432009, 400-005-6266, marketing1@energy-chemical.com | Biotin Derivatives |
Aladdin Scientific Corporation | - | - | Biotin lipids derivatives |
Santa Cruz Biotechnology | - | - | - |
The compound is typically available in research-grade purity, suitable for laboratory applications in protein chemistry and biochemical assays.
Future Research Directions
The unique properties of N,N-Bis(ethylmethanethiosulfonate) Biotinamide suggest several promising avenues for future research and applications:
Drug Discovery Applications
The compound's ability to selectively modify proteins through its methanethiosulfonate groups, combined with the biotin moiety for detection, positions it as a potentially valuable tool in drug discovery processes. It could be utilized in:
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Target identification studies
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Screening for protein-protein interactions
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Developing affinity-based purification methods for potential drug targets
Diagnostic Applications
The biotin-streptavidin binding system is widely used in diagnostic assays due to its high affinity and specificity. N,N-Bis(ethylmethanethiosulfonate) Biotinamide could be incorporated into new diagnostic platforms for:
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Detection of specific biomarkers
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Development of high-sensitivity assays
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Creation of novel imaging agents based on biotinylated compounds
Proteomics Tool Development
As proteomics techniques continue to advance, specialized reagents like N,N-Bis(ethylmethanethiosulfonate) Biotinamide may find expanded applications in:
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Quantitative proteomics approaches
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Structural studies of protein complexes
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Investigation of post-translational modifications
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Protein crosslinking studies to map interaction interfaces
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